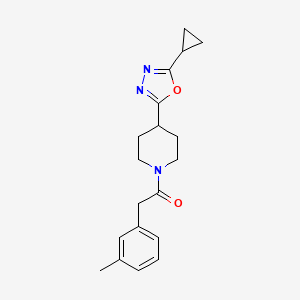

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

Description

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at the 5-position. The molecule integrates a piperidine ring linked to an ethanone moiety bearing an m-tolyl (meta-methylphenyl) group.

Properties

IUPAC Name |

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-13-3-2-4-14(11-13)12-17(23)22-9-7-16(8-10-22)19-21-20-18(24-19)15-5-6-15/h2-4,11,15-16H,5-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPNVUADXOJFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Piperidine Ring Introduction: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

Final Coupling: The final step involves coupling the oxadiazole-piperidine intermediate with a tolyl ethanone derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance binding affinity and specificity. The tolyl group may contribute to the compound’s overall lipophilicity, affecting its bioavailability and distribution.

Comparison with Similar Compounds

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone

- Key Differences : Replaces the cyclopropyl group with a mercapto (-SH) group and substitutes m-tolyl with pyridine.

- Bioactivity : Exhibits significant antimicrobial activity (MIC: 30.2–43.2 μg cm⁻³), attributed to the electron-withdrawing mercapto group enhancing interactions with microbial enzymes .

- Synthesis : Achieved via cyclization of hydrazide intermediates with carbon disulfide, yielding 90% efficiency .

1-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone

1-(4-Methylpiperidin-1-yl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

- Key Differences : Incorporates a propyl-substituted oxadiazole and indole instead of m-tolyl.

Tetrazole-Based Analogues

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

- Key Differences : Replaces the oxadiazole core with a tetrazole ring.

- Synthesis : Involves aryl aniline, sodium azide, and triethyl orthoformate, yielding tetrazoles with variable aryl groups .

Piperidine Substituent Variations

- Target Compound : Unsubstituted piperidine.

- Analogues : Methyl or sulfonyl groups on piperidine (e.g., 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) .

- Impact : Methyl groups may reduce metabolic oxidation, while sulfonyl groups enhance solubility via hydrogen bonding .

Discussion

- Cyclopropyl vs. Thiophene/Propyl : The cyclopropyl group in the target compound likely offers a balance between steric bulk and metabolic resistance compared to thiophene (aromatic) or propyl (flexible alkyl) groups .

- m-Tolyl vs. Pyridine/Indole : The m-tolyl group provides moderate lipophilicity, whereas pyridine (polar) and indole (aromatic-heterocyclic) may target different biological pathways .

- Piperidine Modifications : Unsubstituted piperidine in the target compound may favor unhindered receptor binding, contrasting with methyl-substituted analogues optimized for pharmacokinetics .

Biological Activity

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring both oxadiazole and piperidine moieties, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 324.4 g/mol. The structure includes a cyclopropyl group and an oxadiazole ring, which are known to enhance biological activity. Below is a table summarizing its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |

| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The oxadiazole ring is known for its ability to inhibit enzymes and receptors involved in critical biological pathways. For instance, it may modulate signaling pathways that are linked to cell growth and proliferation, making it a candidate for anticancer therapies.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of Mycobacterium bovis and other pathogens by disrupting fatty acid biosynthesis through inhibition of the enoyl reductase enzyme (InhA) .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. In vitro assays demonstrated that similar compounds significantly reduced cell viability in several cancer cell lines .

Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated the antimicrobial effects of oxadiazole derivatives against Mycobacterium bovis. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating promising activity against both active and dormant bacterial states .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of oxadiazole derivatives, it was found that specific modifications in the structure led to enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted that substituents on the piperidine ring could significantly influence the biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.